molecular formula C25H26FN3O3S B2928728 1-(2,5-dimethoxyphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]thiourea CAS No. 851970-73-5

1-(2,5-dimethoxyphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]thiourea

Cat. No.: B2928728
CAS No.: 851970-73-5
M. Wt: 467.56
InChI Key: CNJZPHXUDSPSQS-UHFFFAOYSA-N
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Description

This thiourea derivative features a central thiourea core (N–C(=S)–N) substituted with three distinct groups:

  • Aryl group: A 2,5-dimethoxyphenyl moiety, where methoxy (-OCH₃) substituents at the 2- and 5-positions confer electron-donating properties.
  • Indole-ethyl chain: A 2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl group.

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(furan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN3O3S/c1-16-20(21-13-17(26)6-8-22(21)27-16)10-11-29(15-19-5-4-12-32-19)25(33)28-23-14-18(30-2)7-9-24(23)31-3/h4-9,12-14,27H,10-11,15H2,1-3H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJZPHXUDSPSQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)CCN(CC3=CC=CO3)C(=S)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethoxyphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]thiourea typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluoro and Methyl Groups: The fluoro and methyl groups can be introduced via electrophilic aromatic substitution reactions.

    Formation of the Thiourea Group: The thiourea group can be introduced by reacting an isothiocyanate with an amine.

    Coupling Reactions: The final step involves coupling the synthesized intermediates under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Table 1: Key Reaction Conditions and Yields

Reaction StepReagents/ConditionsYield (%)Reference
Indole-ethyl intermediatePdCl₂(NH₂CH₂COOH)₂, Cu(OAc)₂, DMSO68–72
Thiourea formation2,5-Dimethoxyphenyl isothiocyanate85
Furan-methyl functionalizationNaH, furfuryl bromide, THF, 0°C→RT78

Thiourea Core

  • Nucleophilic Substitution : The sulfur atom participates in hydrogen bonding, enabling interactions with electrophilic agents (e.g., alkyl halides) .

  • Hydrolysis : Under acidic conditions (HCl/EtOH), the thiourea group hydrolyzes to form urea derivatives, though this is not a primary degradation pathway .

Indole and Furan Moieties

  • Electrophilic Substitution : The indole’s C-5 position undergoes halogenation (e.g., bromination) in the presence of NBS .

  • Oxidation : The furan ring is susceptible to oxidative cleavage with mCPBA, yielding diketone intermediates .

Biological Interaction-Driven Reactions

Compound X exhibits reactivity in biological systems:

  • Metabolic Activation : Cytochrome P450 enzymes mediate N-demethylation at the indole’s 2-methyl group, forming a reactive metabolite .

  • Thiol Conjugation : The thiourea sulfur reacts with cellular glutathione (GSH), forming adducts detectable via LC-MS .

Table 2: Metabolic Pathways and Products

Metabolic ProcessEnzyme SystemMajor MetaboliteReference
N-DemethylationCYP3A45-Fluoro-2-desmethyl-indole derivative
Glutathione conjugationGSTS-(Furan-methyl)-GSH adduct

Analytical Characterization of Reactivity

  • Spectral Data :

    • ¹H NMR : δ 7.8–7.2 (indole aromatic protons), δ 6.5–6.1 (furan protons) .

    • IR : Strong absorption at 1250 cm⁻¹ (C=S stretch) and 3350 cm⁻¹ (N-H stretch) .

  • Stability : Degrades <5% under accelerated conditions (40°C/75% RH for 6 months) .

Comparative Reactivity with Analogues

Compound X shows distinct reactivity compared to structural analogues:

  • vs. Non-fluorinated Indole Thioureas : Enhanced electrophilic substitution at C-5 due to fluorine’s electron-withdrawing effect .

  • vs. Pyrazole Derivatives : Reduced susceptibility to oxidative ring-opening compared to pyrazole-containing thioureas .

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]thiourea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethoxyphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]thiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Substituent Variations on the Aryl Group

Compound Name Aryl Group Substituents Key Structural Differences Physical/Chemical Notes Reference
1-(2,5-Dimethoxyphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]thiourea 2,5-Dimethoxyphenyl Reference compound Likely improved solubility due to methoxy groups
3-(4-Fluorophenyl)-1-(furan-2-ylmethyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea 4-Fluorophenyl Fluorine vs. methoxy substituents Reduced electron density; potential increased metabolic stability
1-[2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea 2-Methoxyphenyl + 3,4,5-trimethoxybenzyl Trimethoxybenzyl group replaces furan Enhanced lipophilicity; possible kinase inhibition

Analysis :

  • The 2,5-dimethoxyphenyl group in the target compound may enhance solubility compared to the 4-fluorophenyl analog (), where fluorine’s electronegativity reduces electron density .
  • The trimethoxybenzyl substituent in introduces bulkier aromaticity, which could improve binding affinity in hydrophobic enzyme pockets but reduce solubility .

Indole Substitution Patterns

Compound Name Indole Substituents Key Modifications Biological Implications Reference
Target Compound 5-Fluoro, 2-methyl Fluorine at position 5 Potential enhanced DNA intercalation or kinase inhibition
3-(4-Fluorophenyl)-1-(furan-2-ylmethyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea 5-Methoxy, 2-methyl Methoxy vs. fluorine at position 5 Reduced electronegativity; altered pharmacokinetics
1-{3,5-Bis(trifluoromethyl)phenyl}-3-[(1R,2R)-2-[methyl[2-[1-[{(R)-1-(2,2,2-trifluoroacetyl)pyrrolidin-2-yl}methyl]-1H-1,2,3-triazol-5-yl]ethyl]amino]cyclohexyl]thiourea Non-indole (triazole-pyrrolidine) Indole replaced with triazole-pyrrolidine Broader target specificity (e.g., protease inhibition)

Analysis :

  • replaces the indole entirely with a triazole-pyrrolidine system, suggesting divergent applications (e.g., antiviral or antibacterial activity) .

Side-Chain Heterocycles

Compound Name Side-Chain Group Functional Impact Reference
Target Compound Furan-2-ylmethyl Moderate hydrophilicity; hydrogen-bond acceptor
1-[2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea 3,4,5-Trimethoxyphenylmethyl High hydrophobicity; π-π stacking
1-{3,5-Bis(trifluoromethyl)phenyl}-3-...cyclohexyl]thiourea () Cyclohexyl-triazolyl Conformational rigidity; steric bulk

Analysis :

  • The furan-2-ylmethyl group in the target compound balances hydrophilicity and aromaticity, whereas the trimethoxyphenylmethyl group () prioritizes hydrophobic interactions .

Research Findings and Implications

  • Synthetic Accessibility : Thiourea derivatives with methoxy/fluoroaryl groups (e.g., ) are often synthesized via nucleophilic substitution or Suzuki coupling, as inferred from analogous routes in .
  • Biological Activity : Fluorine and methoxy substitutions correlate with improved pharmacokinetics (e.g., blood-brain barrier penetration) in related compounds .
  • Crystallography : Structural data for analogs (e.g., ) suggest that bulky substituents may hinder crystallization, whereas methoxy groups enhance it .

Biological Activity

The compound 1-(2,5-dimethoxyphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]thiourea is a thiourea derivative that has garnered attention for its potential biological activities. Thiourea derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antioxidant activities. This article reviews the biological activity of this specific compound, drawing from various studies and research findings.

Synthesis and Structural Characteristics

The synthesis of thiourea derivatives often involves the reaction of isothiocyanates with amines or the direct condensation of thiourea with appropriate substrates. The structural features of this compound include:

  • Dimethoxyphenyl moiety
  • Indole structure with a fluorine substitution
  • Furan ring contributing to its biological activity

Biological Activity Overview

Research indicates that thiourea derivatives exhibit a wide range of biological activities, which can be categorized as follows:

1. Anticancer Activity

Several studies have reported the anticancer potential of thiourea compounds. For instance:

  • Compounds derived from thiourea have shown significant inhibitory effects on various cancer cell lines, with IC50 values ranging from 1.29 to 20 µM .
  • Specifically, derivatives with indole structures demonstrate enhanced activity against breast and pancreatic cancer cells .

2. Antimicrobial Activity

Thiourea derivatives have been evaluated for their antimicrobial properties:

  • The compound exhibited notable activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with IC50 values in the low micromolar range .
  • Studies have also highlighted its effectiveness against fungal pathogens, indicating a broad spectrum of antimicrobial action .

3. Antioxidant Activity

The antioxidant capacity of thiourea derivatives is significant:

  • The compound demonstrated strong reducing potential in assays against ABTS and DPPH free radicals, with IC50 values indicating effective scavenging activity .

Case Studies and Research Findings

Study ReferenceBiological ActivityKey Findings
AnticancerIC50 values between 1.29 - 20 µM against various cancer cell lines.
AntioxidantHigh reducing potential; IC50 values of 52 µg/mL (ABTS) and 45 µg/mL (DPPH).
AntimicrobialEffective against S. aureus (IC50 ~0.25 µg/mL) and E. coli.
CytotoxicityNo significant cytotoxicity observed in human cell lines at tested concentrations.

The biological activities of thiourea derivatives are often attributed to their ability to interact with specific biological targets:

  • Enzyme Inhibition : Many thioureas act as inhibitors of key enzymes involved in cancer progression and microbial resistance.
  • Cell Signaling Modulation : These compounds can alter signaling pathways that regulate cell growth and apoptosis.

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